

DEPTOR: An In-depth Technical Guide to its Function and Regulation

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Compound of Interest

Compound Name: Deptor-IN-1

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a critical regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central hub for cellular growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of DEPTOR's function, its intricate regulatory mechanisms, and its dual role as both a tumor suppressor and an oncoprotein. The document delves into the quantitative aspects of DEPTOR's interaction with the mTOR complexes, its expression in various cancers, and its post-translational modifications. Detailed experimental protocols for studying DEPTOR are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex biology. This guide is intended to serve as a valuable resource for researchers and professionals involved in oncology, metabolic diseases, and drug development.

DEPTOR Protein Function

DEPTOR is a unique endogenous inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.^{[1][2]} Its inhibitory function is crucial for maintaining cellular homeostasis and its dysregulation is implicated in numerous pathologies, including cancer.^[2]

Interaction with mTOR Complexes

DEPTOR is an integral component of both mTORC1 and mTORC2, directly interacting with the FAT (FRAP, ATM, TRRAP) domain of the mTOR kinase.[3][4] This interaction is mediated by its C-terminal PDZ domain.[5] The binding of DEPTOR to mTOR sterically hinders the access of substrates to the kinase active site, thereby inhibiting mTOR's catalytic activity.[6]

Role in Cellular Processes

By modulating mTORC1 and mTORC2 activity, DEPTOR influences a wide array of cellular processes:

- **Cell Growth and Proliferation:** By inhibiting mTORC1, DEPTOR can suppress protein synthesis and cell growth.[7] However, in certain contexts, such as multiple myeloma, DEPTOR overexpression can paradoxically promote survival by inhibiting mTORC1-mediated negative feedback on the PI3K/Akt pathway.[2][3]
- **Autophagy:** DEPTOR is a positive regulator of autophagy.[1][8] By inhibiting mTORC1, a key suppressor of autophagy, DEPTOR promotes the initiation of the autophagic process.[5]
- **Apoptosis:** The role of DEPTOR in apoptosis is context-dependent. In multiple myeloma cells, where it is overexpressed, DEPTOR knockdown induces apoptosis.[3]
- **Metabolism:** DEPTOR is involved in regulating glucose and lipid metabolism, partly through its influence on insulin signaling via the mTOR pathway.[4]

Regulation of DEPTOR

The expression and activity of DEPTOR are tightly controlled at both the transcriptional and post-translational levels, ensuring a precise modulation of mTOR signaling in response to various cellular cues.

Transcriptional Regulation

DEPTOR gene expression is sensitive to growth factor signaling. In the presence of growth factors, DEPTOR transcription is generally repressed.[4] Conversely, nutrient deprivation can lead to an increase in DEPTOR transcription.[1]

Post-Translational Regulation: Phosphorylation and Ubiquitination

The stability and function of the DEPTOR protein are primarily regulated by phosphorylation and subsequent ubiquitination. In response to growth factor stimulation, mTOR itself, along with other kinases such as S6K1 and RSK1, phosphorylates DEPTOR on multiple serine and threonine residues.[1][8] These phosphorylation events create a binding site for the E3 ubiquitin ligase complex SCF (Skp1-Cul1-F-box) containing the F-box protein β -TrCP.[5][8][9] SCF β -TrCP then polyubiquitinates DEPTOR, targeting it for degradation by the 26S proteasome.[5][8][9] This degradation of DEPTOR relieves the inhibition on mTOR, allowing for the full activation of mTOR signaling.[9]

Quantitative Data

Inhibition of mTORC1 Kinase Activity

The inhibitory potency of DEPTOR on mTORC1 is influenced by the activation state of mTORC1.

Condition	Substrate	IC50 of DEPTOR	Reference
Basal mTORC1	4E-BP1	~14 μ M	[10]
Basal mTORC1	S6K1 (367-404)	~51 μ M	[10]
Rheb-GTP activated mTORC1	4E-BP1	30-50 nM	[6]

DEPTOR Expression in Cancer

DEPTOR expression is frequently altered in human cancers, with its role being highly context-dependent.

Cancer Type	DEPTOR Expression Level	Role	Reference(s)
Most Cancers (e.g., Pancreatic, Esophageal, Colorectal, Liver)	Low	Tumor Suppressor	[3] [11]
Multiple Myeloma	High	Oncoprotein	[2] [3]
Cervical Cancer	High	Oncoprotein	[11]
Ovarian Cancer	High	Oncoprotein	[11]
Thyroid Carcinoma	High	Oncoprotein	[11]
T-cell Leukemia	High	Oncoprotein	[11]

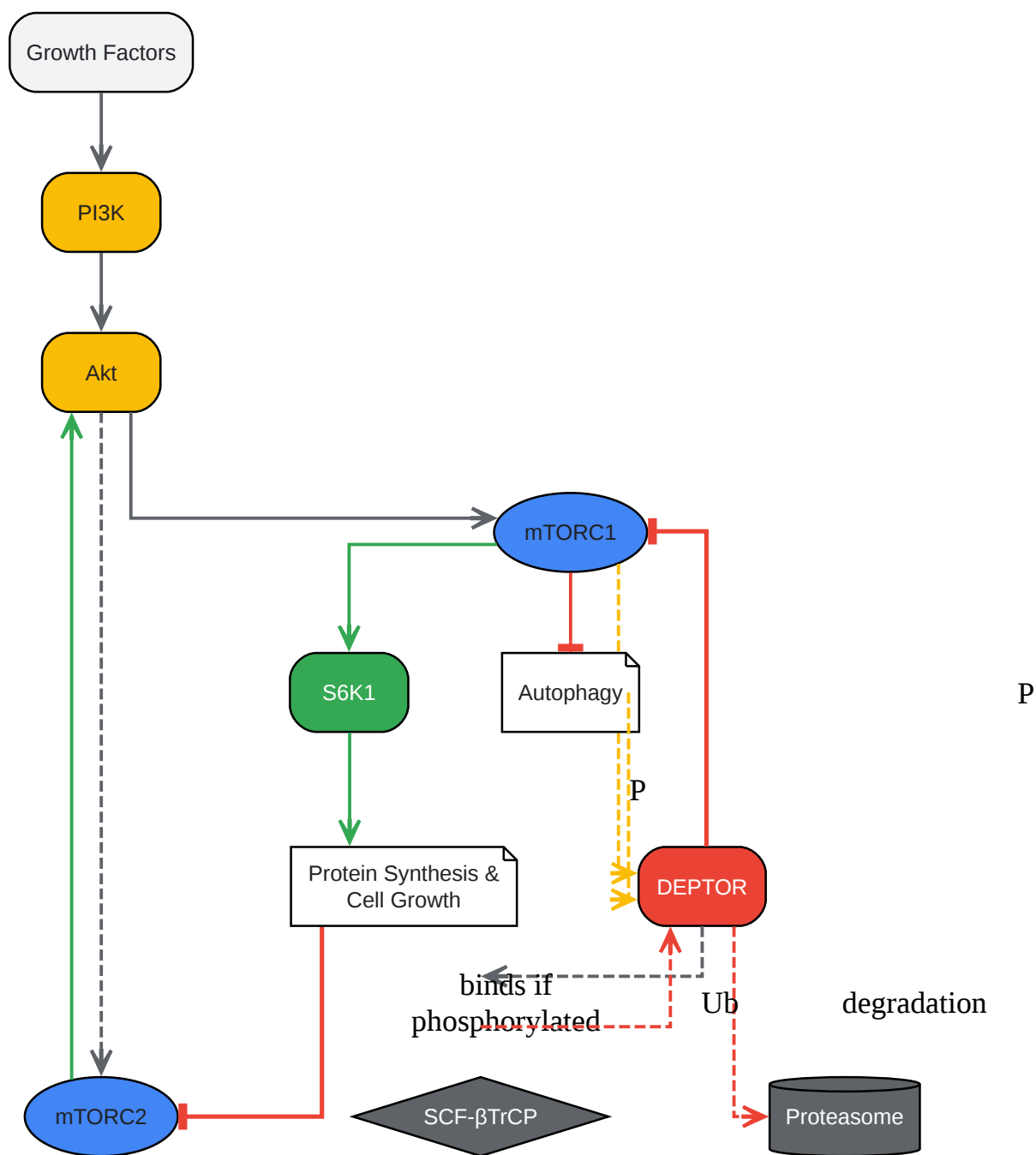
DEPTOR Protein Stability

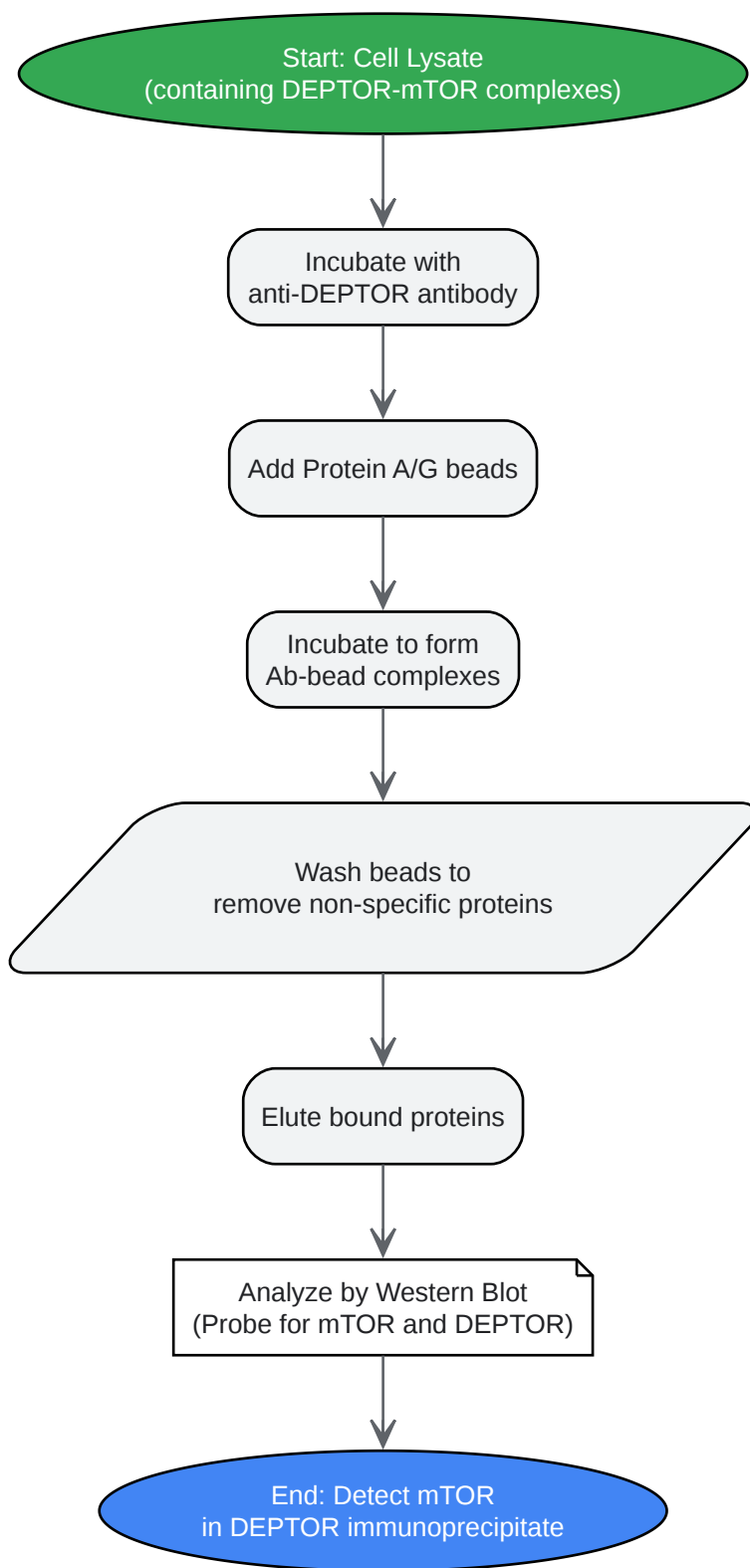
The half-life of DEPTOR is significantly influenced by the SCF β -TrCP E3 ubiquitin ligase.

Condition	Effect on DEPTOR Half-life	Reference(s)
Overexpression of β -TrCP	Shortened	[1] [8]
Knockdown/inhibition of β -TrCP	Extended	[1] [8] [9]
Mutation of β -TrCP degron site in DEPTOR	Extended	[1] [8]
Inhibition of S6K1/RSK1	Extended	[1] [8]

Signaling Pathways and Experimental Workflows

DEPTOR-mTOR Signaling Pathway





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